4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
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Overview
Description
4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethoxy-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N8O2 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C17H20N8O2/c1-26-15-12-16(27-2)20-17(19-15)24-10-8-23(9-11-24)13-4-5-14(22-21-13)25-7-3-6-18-25/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
MOESIHPVEARWFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC |
Origin of Product |
United States |
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